N-(3-methoxyphenyl)benzamide
Overview
Description
N-(3-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are characterized by the presence of a carboxamido substituent attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-methoxyphenyl)benzamide can be synthesized through the direct condensation of 3-methoxyaniline and benzoic acid. This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. One method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to efficient production .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of N-(3-hydroxyphenyl)benzamide.
Reduction: Formation of N-(3-methoxyphenyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
N-(3-methoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, it acts as a poly [ADP-ribose] polymerase 1 inhibitor, which plays a role in DNA repair processes . By inhibiting this enzyme, the compound can affect cellular processes such as apoptosis and DNA repair, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxyphenyl)benzamide
- N-(3-chlorophenyl)benzamide
- N-(3-nitrophenyl)benzamide
Uniqueness
N-(3-methoxyphenyl)benzamide is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it distinct in terms of its reactivity and interaction with biological targets compared to other benzamide derivatives .
Properties
IUPAC Name |
N-(3-methoxyphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-13-9-5-8-12(10-13)15-14(16)11-6-3-2-4-7-11/h2-10H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXCRDPOWBLPHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156450 | |
Record name | N-(3-Methoxyphenyl)benzoic acid amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13031-49-7 | |
Record name | N-(3-Methoxyphenyl)benzoic acid amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-Methoxyphenyl)benzoic acid amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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